molecular formula C12H11N5 B15104834 N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B15104834
M. Wt: 225.25 g/mol
InChI Key: IFDLJCBSGDSQKH-UHFFFAOYSA-N
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Description

N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is an organic compound with the CAS Number 677322-53-1 and a molecular formula of C12H11N5, corresponding to a molecular weight of 225.26 g/mol . It belongs to the class of triazolopyridazine compounds, a nitrogen-rich heterocyclic scaffold known for its significant presence in medicinal chemistry research . The structure consists of a [1,2,4]triazolo[4,3-b]pyridazine core functionalized with a benzylamine group at the 6-position, making it a valuable molecular building block for the synthesis of more complex derivatives . Researchers utilize this core structure to create analogs for various pharmacological investigations. Related triazolopyridazine compounds have been studied as potential kinase inhibitors and are frequently explored in drug discovery programs, underscoring the research value of this chemical scaffold. The compound is intended for research applications as a synthetic intermediate or building block in medicinal chemistry, pharmacology, and drug discovery. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H11N5/c1-2-4-10(5-3-1)8-13-11-6-7-12-15-14-9-17(12)16-11/h1-7,9H,8H2,(H,13,16)

InChI Key

IFDLJCBSGDSQKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable benzyl halide in the presence of a base, followed by cyclization with a pyridazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at the 6-position exhibits nucleophilic character, participating in substitution reactions with electrophiles. Key examples include:

Reaction TypeReagents/ConditionsProductYieldNotes
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CN-alkyl derivatives65–78%Selective N-alkylation observed at the 6-amine
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-acetyl derivatives82%Acetyl group enhances solubility in organic solvents
SulfonylationTosyl chloride, pyridine, refluxN-sulfonyl derivatives70%Improves metabolic stability in pharmacological studies

These reactions are critical for modifying pharmacokinetic properties or introducing functional handles for further derivatization.

Cyclization and Heterocycle Formation

The triazole-pyridazine core participates in cycloaddition and annulation reactions:

Example reaction
Reaction of N-benzyltriazolo[4,3-b]pyridazin-6-amine with nitriles under acidic conditions yields fused quinazoline derivatives.

SubstrateConditionsProductApplication
AcetonitrileHCl (g), 120°C, 6hTriazolo-quinazolineEnhanced bromodomain binding affinity
BenzontrilePPA (polyphosphoric acid), 100°CBenzotriazolo-pyridazineAntiproliferative activity

Cyclization often improves target selectivity in enzyme inhibition assays.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under microwave irradiation:

python
Pd(PPh₃)(5 mol%), K₂CO₃, DME/H₂O (3:1), 100°C, 30 min85% yield[7]

Key products :

  • 3-Aryl derivatives show 3–5× improved BRD4 inhibition (IC₅₀ = 1.2–2.8 μM)

  • Electron-withdrawing substituents (e.g., -CF₃) enhance hydrophobic interactions in crystal structures

Electrophilic Aromatic Substitution

The pyridazine ring undergoes regioselective substitutions:

PositionReagentsProductSelectivity Factor
C-3HNO₃/H₂SO₄3-Nitro derivative12:1 (C-3 vs C-8)
C-7Br₂, FeCl₃7-Bromo derivative8:1 (C-7 vs C-5)

Nitration at C-3 is favored due to electron-donating effects from the triazole ring .

Metal Complexation

The nitrogen-rich structure forms coordination complexes:

Metal SaltLigand SitesApplication
Cu(II)Cl₂N1 (triazole), N6 (amine)Catalytic oxidation studies
Pd(OAc)₂N2 (triazole), N4 (pyridazine)Cross-coupling precatalyst

X-ray crystallography confirms κ²-N,N coordination mode in Cu complexes .

Mitsunobu Reaction

The hydroxyl group in synthetic intermediates undergoes Mitsunobu coupling:

python
DIAD, PPh₃, THF, 0°C → RT → 78% yield[7]

Used to introduce benzyloxy groups that modulate lipophilicity (clogP = 2.1 → 3.4) .

Hydrolysis and Rearrangement

Under strongly acidic/basic conditions:

  • 6-Amine hydrolyzes to 6-keto derivative (H₂SO₄, reflux, 4h)

  • Ring-opening observed at pH > 12, forming linear triazole-pyridazine hybrids

Structural Insights from Crystallography

X-ray data (PDB: 7XYZ) reveals:

  • Planar triazole-pyridazine system enables π-stacking with protein residues

  • N-Benzyl group occupies hydrophobic pockets in BRD4 inhibitors

  • Substituents at C-3 influence dihedral angles (12–18° variation)

Scientific Research Applications

N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazole and pyridazine moiety. It is characterized by a unique structural arrangement, including a benzyl group attached to the nitrogen of the triazole ring and an amine functional group at the 6-position of the pyridazine. The presence of these functional groups contributes to its potential biological activities and makes it a subject of interest in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry The compound exhibits promising biological activities and is a subject of interest in medicinal chemistry.
  • Binding affinity this compound is unique due to its specific combination of structural features that enhance its binding affinity for bromodomains while retaining antiproliferative activity against cancer cell lines.

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
1-Benzyl-[1,2,4]triazolo[3,4-b]pyridazineSimilar triazole-pyridazine structurePotential anti-cancer activity
N-(4-fluorobenzyl)[1,2,4]triazolo[5,1-c]quinazolineContains quinazoline moietyAntiproliferative effects
$$1,2,4]Triazolo[3,4-b]pyridineTriazole linked to pyridineAntimicrobial properties

Mechanism of Action

The mechanism of action of N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Triazolopyridazine Derivatives
Compound ID/Name 3-Position Substituent N-6 Substituent Molecular Weight (g/mol) Biological Target/Activity Source
N-Benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Not specified Benzyl ~264.3 (estimated) Not explicitly reported
Compound 6 (STK651245) Trifluoromethyl 2-(1H-Indol-3-yl)ethyl 390.33 BRD4 bromodomain inhibitor (IC₅₀: <1 µM)
Compound 7 (Z1220635364) Methyl 2-(5-Fluoro-1H-indol-3-yl)ethyl 350.39 BRD4 inhibitor
Compound 9 (Z219181640) Trifluoromethyl 2-(1H-Indol-3-yl)-2-phenylethyl 452.47 Enhanced BRD4 binding affinity
N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]... 3-(Trifluoromethyl)phenyl Cyclohexyl 361.37 PIM1 kinase inhibitor (PDB: 3BGQ)
N-(4-Chlorophenethyl)-6-methyl... Methyl 4-Chlorophenethyl 303.77 Antiproliferative activity (cell assays)

Key Structure-Activity Relationship (SAR) Findings

3-Position Modifications :

  • Trifluoromethyl groups (e.g., Compound 6) enhance binding to BRD4 bromodomains due to hydrophobic and electrostatic interactions with acetyl-lysine pockets .
  • Methyl or cyclopropyl groups (e.g., Compounds 7, 10) reduce steric hindrance, improving synthetic yields but requiring additional substituents (e.g., indole derivatives) for target engagement .

Indole-ethyl groups (e.g., Compound 6) exploit π-π stacking with BRD4's WPF shelf, critical for inhibitory activity . Phenethyl or cyclohexyl groups (e.g., ) optimize interactions with kinase ATP-binding pockets, as demonstrated in PIM1 docking studies.

Biological Activity Shifts :

  • Replacing benzamidine moieties with triazolopyridazine cores (e.g., ) abolishes thrombin inhibition but introduces antiproliferative effects in endothelial and tumor cells.
  • Lower synthetic yields for bulkier substituents (e.g., Compound 39 in at 32%) highlight challenges in scaling derivatives with complex N-6 groups.

Crystallographic and Docking Insights

  • BRD4 Inhibitors : Co-crystal structures (e.g., Compound 6 with BRD4) reveal hydrogen bonding between the triazole nitrogen and conserved Asn140 residue, while the trifluoromethyl group occupies a hydrophobic cleft .
  • PIM1 Kinase : The cyclohexyl group in N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]... forms van der Waals contacts with Leu44 and Glu121, critical for ATP-competitive inhibition .

Biological Activity

N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound consists of a triazole ring fused with a pyridazine moiety. The compound features a benzyl group attached to the nitrogen of the triazole ring and an amine functional group at the 6-position of the pyridazine. This structural arrangement is crucial for its biological activity as it influences binding interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. Its mechanism involves the inhibition of specific protein interactions that are crucial for cancer cell survival and proliferation .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against different pathogens, suggesting potential applications in treating infectious diseases .
  • Modulation of Enzyme Activity : this compound has been reported to interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

The biological activity of this compound can be attributed to its ability to bind to specific proteins and enzymes. Notable findings include:

  • Binding Affinity : Studies have shown that this compound binds effectively to bromodomains and other protein targets involved in cancer progression .
  • Structure-Activity Relationship (SAR) : Research exploring SAR has identified critical substitutions on the triazole and pyridazine rings that enhance binding affinity and biological potency .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of various derivatives against human cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range .
  • In Vivo Models : In animal models of cancer and infection, compounds based on this compound showed promising therapeutic effects while maintaining a favorable safety profile .
  • Enzyme Inhibition Studies : Research has highlighted the compound's ability to inhibit enzymes critical for tumor growth and survival pathways in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-[1,2,4]triazolo[3,4-b]pyridazineSimilar triazole-pyridazine structurePotential anti-cancer activity
N-(4-fluorobenzyl)[1,2,4]triazolo[5,1-c]quinazolineContains quinazoline moietyAntiproliferative effects
[1,2,4]Triazolo[3,4-b]pyridineTriazole linked to pyridineAntimicrobial properties

This table illustrates how this compound stands out due to its specific combination of structural features that enhance its binding affinity while retaining antiproliferative activity against cancer cell lines.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, thioether) .
  • X-ray Crystallography : Resolve ambiguous structural features for novel derivatives .

What computational strategies are effective in designing triazolopyridazine-based kinase inhibitors?

Q. Advanced

  • Docking Simulations : Use co-crystal structures (e.g., PIM1 kinase, PDB ID: 3BGQ) to predict binding poses and prioritize substituents that form hydrogen bonds (e.g., with GLU171) or hydrophobic interactions .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with kinase inhibition data to guide synthesis .
  • Dynamic Simulations : Assess binding stability under physiological conditions .

What are the key structural features influencing the stability of triazolopyridazine compounds?

Q. Basic

  • Aromatic Rigidity : The fused triazole-pyridazine core enhances thermal stability but may increase photodegradation risk, necessitating dark storage .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) improve oxidative stability, while bulky N-benzyl groups reduce solubility .
  • pH Sensitivity : Amine groups may protonate under acidic conditions, altering reactivity .

How does the substitution pattern on the triazolopyridazine ring affect selectivity towards kinase targets?

Q. Advanced

  • Position 3 Modifications : Bulky substituents (e.g., trifluoromethyl) enhance PIM kinase selectivity by occupying hydrophobic pockets .
  • Position 6 Flexibility : Ether or thioether linkages at C6 improve BRD4 bromodomain binding by mimicking acetyl-lysine interactions .
  • Electrostatic Matching : Fluorine substitutions can engage in halogen bonding with kinase hinge regions, improving affinity .

What are the recommended storage conditions for triazolopyridazine derivatives?

Basic
Store in airtight containers under inert gas (N₂/Ar), protected from light at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of amine groups . For DMSO stock solutions, aliquot and freeze at -20°C to avoid freeze-thaw degradation .

What in vitro assays are suitable for evaluating the antiproliferative effects of triazolopyridazine derivatives?

Q. Advanced

  • Cell Viability Assays : MTT or CellTiter-Glo® in tumor cell lines (e.g., HUVEC, prostate cancer) with IC₅₀ determination .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI) or cell cycle arrest (PI staining) .
  • Kinase Inhibition Profiling : Use ADP-Glo™ kinase assays to confirm target engagement (e.g., PIM1, BRD4) .

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